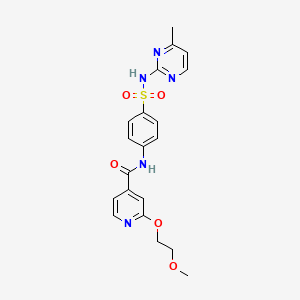![molecular formula C27H27N3O B2642588 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612041-45-9](/img/structure/B2642588.png)
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines. This compound features a fused heterocyclic system comprising an indole and a quinoxaline moiety. Indoloquinoxalines are known for their diverse biological activities and have garnered significant interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step procedures. One common approach is the condensation of isatin with o-phenylenediamine, followed by further functionalization. For instance, the reaction of isatin with o-phenylenediamine in the presence of Brønsted acids like acetic or hydrochloric acid can yield the desired indoloquinoxaline framework . Additionally, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to introduce various substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry approaches, such as using water as a reaction medium and employing microwave irradiation, have been explored to enhance the efficiency and reduce the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoloquinoxaline framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the indoloquinoxaline scaffold .
Wissenschaftliche Forschungsanwendungen
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the catalytic domain of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to antitumor effects . The compound’s structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog with a fused benzene and pyrazine ring, known for its biological activities.
Pyrrolo[3,2-b]quinoxaline: Another related compound with a pyrrole ring fused to a quinoxaline, used as a kinase inhibitor.
Indolo[3,2-b]quinoxaline: Similar to the target compound but with different substituents, exhibiting various biological activities.
Uniqueness
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for drug development and materials science .
Eigenschaften
IUPAC Name |
9-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18(2)14-15-31-25-11-7-4-8-20(25)17-30-24-13-12-19(3)16-21(24)26-27(30)29-23-10-6-5-9-22(23)28-26/h4-13,16,18H,14-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFOYYSOIBPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2642509.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2642514.png)
![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)


![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)
